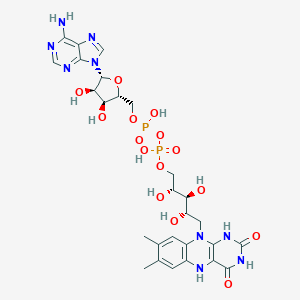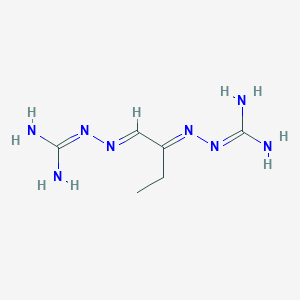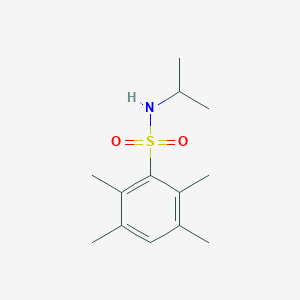
N-isopropyl-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2,3,5,6-tetramethylbenzenesulfonamide, commonly known as ITMBS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. ITMBS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.4 g/mol.
Mécanisme D'action
The mechanism of action of ITMBS in organic electronics is based on its ability to transport charge carriers (holes) from the anode to the active layer of the device. ITMBS has a high hole mobility, which allows for efficient charge transport and improved device performance.
Effets Biochimiques Et Physiologiques
ITMBS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro, making it a promising material for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of ITMBS for lab experiments are its high purity, solubility in organic solvents, and ease of synthesis. However, ITMBS is relatively expensive compared to other hole-transporting materials, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on ITMBS. One area of interest is the development of new synthetic methods for ITMBS that are more efficient and cost-effective. Another area of research is the investigation of ITMBS for use in other organic electronics applications, such as organic sensors and actuators. Additionally, further studies on the biochemical and physiological effects of ITMBS may uncover new potential applications in the biomedical field.
Méthodes De Synthèse
The synthesis of ITMBS involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization.
Applications De Recherche Scientifique
ITMBS has been extensively studied for its potential applications in the field of organic electronics. It has been shown to be an effective hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ITMBS has also been investigated for its use in organic field-effect transistors (OFETs) and organic memory devices.
Propriétés
Nom du produit |
N-isopropyl-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2,3,5,6-tetramethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-8(2)14-17(15,16)13-11(5)9(3)7-10(4)12(13)6/h7-8,14H,1-6H3 |
Clé InChI |
CEGPRJBGXUBALT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



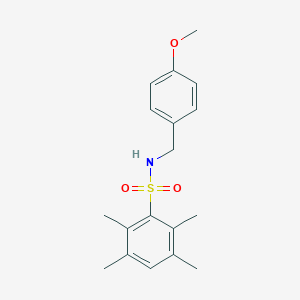
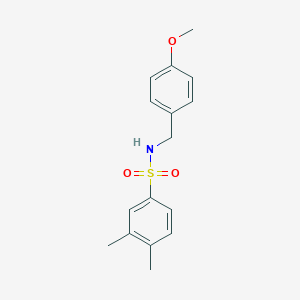


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

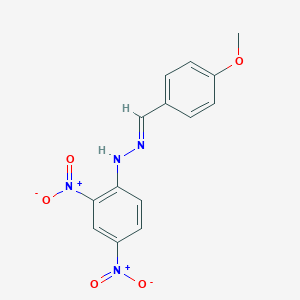
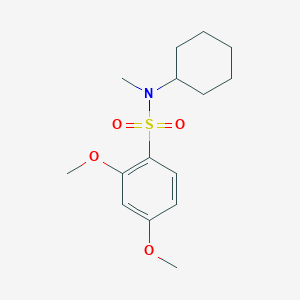
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
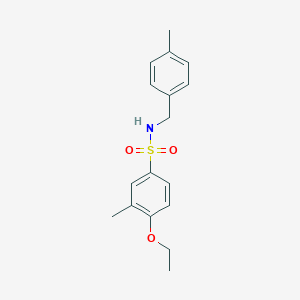
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
